![molecular formula C53H64N4O13S4 B13353463 2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353463.png)
2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate is a complex organic molecule It is characterized by its multiple functional groups, including sulfonate, indole, and cyclohexene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole derivative, followed by the introduction of the sulfonate groups. The cyclohexene moiety is then incorporated through a series of reactions involving alkylation and cyclization. The final step involves the formation of the vinyl group through a Wittig reaction or similar method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The vinyl group can be reduced to form an alkane.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its indole moiety.
Medicine: Investigated for its potential as a therapeutic agent due to its complex structure and multiple functional groups.
Industry: Potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The indole moiety can interact with proteins through π-π stacking interactions, while the sulfonate groups can form ionic interactions with positively charged amino acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene: Similar structure but lacks the cyclohexene and vinyl groups.
2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl: Similar structure but lacks the indole and sulfonate groups.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets
Propriétés
Formule moléculaire |
C53H64N4O13S4 |
|---|---|
Poids moléculaire |
1093.4 g/mol |
Nom IUPAC |
(2Z)-2-[(2E)-2-[(3E)-3-[(2Z)-2-[1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)benzo[e]indol-2-ylidene]ethylidene]-2-[methyl-[2-(methylamino)ethyl]azaniumylidene]-5-prop-2-ynoxycyclohexylidene]ethylidene]-1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C53H64N4O13S4/c1-8-29-70-40-32-38(15-23-47-52(2,3)49-43-19-17-41(73(64,65)66)34-36(43)13-21-45(49)56(47)26-9-11-30-71(58,59)60)51(55(7)28-25-54-6)39(33-40)16-24-48-53(4,5)50-44-20-18-42(74(67,68)69)35-37(44)14-22-46(50)57(48)27-10-12-31-72(61,62)63/h1,13-24,34-35,40,54H,9-12,25-33H2,2-7H3,(H3-,58,59,60,61,62,63,64,65,66,67,68,69) |
Clé InChI |
OJAQDSBQPIVZNL-UHFFFAOYSA-N |
SMILES isomérique |
CC1(/C(=C/C=C/2\CC(C/C(=C\C=C/3\C(C4=C(N3CCCCS(=O)(=O)O)C=CC5=C4C=CC(=C5)S(=O)(=O)[O-])(C)C)/C2=[N+](C)CCNC)OCC#C)/N(C6=C1C7=C(C=C6)C=C(C=C7)S(=O)(=O)O)CCCCS(=O)(=O)O)C |
SMILES canonique |
CC1(C(=CC=C2CC(CC(=CC=C3C(C4=C(N3CCCCS(=O)(=O)O)C=CC5=C4C=CC(=C5)S(=O)(=O)[O-])(C)C)C2=[N+](C)CCNC)OCC#C)N(C6=C1C7=C(C=C6)C=C(C=C7)S(=O)(=O)O)CCCCS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,6-dimethoxybenzoate](/img/structure/B13353381.png)
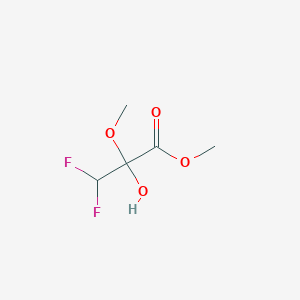
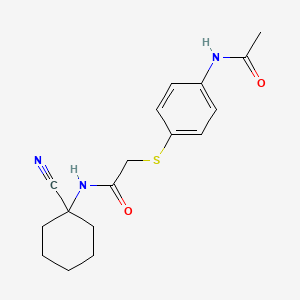
![[2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13353393.png)
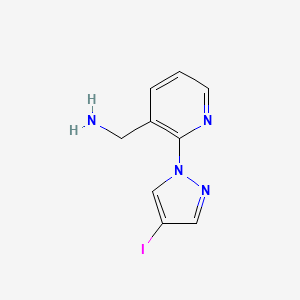

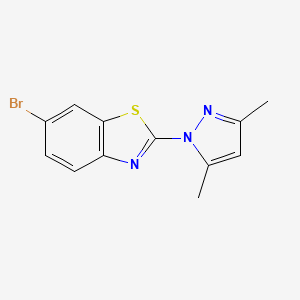


![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353443.png)
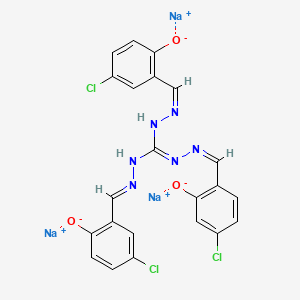
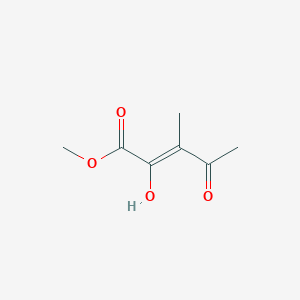
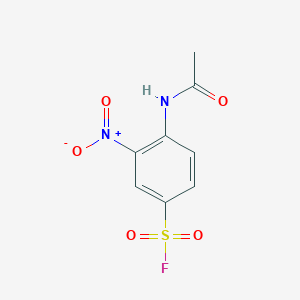
![3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13353473.png)
